molecular formula C18H14N2OS2 B2830762 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol CAS No. 478029-82-2

2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol

Cat. No. B2830762
CAS RN: 478029-82-2
M. Wt: 338.44
InChI Key: SZTPLLJDSQWGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol exerts various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol in lab experiments is its ability to exhibit multiple activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities. This makes it a versatile compound that can be used in various scientific applications. However, one limitation of using this compound is its potential toxicity and lack of specificity towards certain enzymes and signaling pathways.

Future Directions

There are several future directions for the research of 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential use in combination with other compounds to enhance its activity and specificity. Additionally, the development of more efficient synthesis methods and modifications of the compound's chemical structure may lead to the discovery of more potent and specific analogs.

Synthesis Methods

The synthesis of 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol involves the reaction of 2-aminobenzothiophene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reacted with thiourea and an oxidizing agent such as hydrogen peroxide to yield the final product.

Scientific Research Applications

2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol has been extensively researched for its potential use in various scientific applications. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-11-6-8-12(9-7-11)10-22-18-19-15-13-4-2-3-5-14(13)23-16(15)17(21)20-18/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTPLLJDSQWGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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